2-(1H-indol-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide
Description
2-(1H-Indol-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a unique structural framework. The molecule comprises an indole moiety linked via an acetamide bridge to a pyrazole ring substituted with a tetrahydro-2H-pyran-4-ylmethyl group. Indole and pyrazole rings are pharmacologically significant motifs, often associated with bioactivity in kinase inhibition, antiviral, and anticancer applications .
Properties
IUPAC Name |
2-indol-1-yl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(14-22-8-5-16-3-1-2-4-18(16)22)21-17-11-20-23(13-17)12-15-6-9-25-10-7-15/h1-5,8,11,13,15H,6-7,9-10,12,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMZPCZSFPVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 2-(1H-indol-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide are currently unknown.
Biological Activity
2-(1H-indol-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide, a synthetic compound, is notable for its unique structure comprising an indole ring, a pyrazole ring, and a tetrahydropyran moiety. This combination suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis and Structure
The synthesis of this compound typically involves multiple steps:
- Indole Derivative Formation : Using Fischer indole synthesis, phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Pyrazole Ring Formation : Achieved through the reaction of hydrazine with a 1,3-diketone under basic conditions.
- Tetrahydropyran Ring Formation : Involves acid-catalyzed cyclization of a diol.
The resulting compound has a molecular formula of C_{18}H_{24}N_{4}O_{2} and a molecular weight of approximately 344.41 g/mol .
Biological Activity
Research indicates that the compound exhibits various biological activities:
Anticancer Properties
Studies have shown that derivatives of indole and pyrazole possess anticancer properties. For instance, pyrazinoindoles have been reported to exhibit significant cytotoxic effects against various cancer cell lines . The unique structure of this compound may enhance its efficacy as a potential anticancer agent.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its structural components suggest that it could interact with microbial enzymes or receptors, potentially leading to inhibition of microbial growth .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may modulate enzyme activity or interfere with signal transduction pathways related to disease processes .
Comparative Analysis
A comparative analysis with similar compounds reveals distinct differences in biological activity:
| Compound | Structure | Notable Activity | Reference |
|---|---|---|---|
| 2-(1H-indol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-yl)acetamide | Similar to target | Moderate cytotoxicity | |
| 2-(1H-indol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)acetamide | Similar to target | Low cytotoxicity |
The unique combination of the indole, pyrazole, and tetrahydropyran rings in 2-(1H-indol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide provides it with distinct chemical and biological properties that may not be present in similar compounds.
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that the compound inhibited cell proliferation in several cancer cell lines, suggesting its potential as a therapeutic agent against cancer .
- Antimicrobial Testing : Preliminary tests indicated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, small-molecule inhibitors targeting the transforming growth factor beta receptor type 1 (TGFβR1) have been evaluated for their efficacy in treating malignant tumors. Research indicates that derivatives related to this compound exhibit significant anti-tumor activity by inhibiting SMAD2/3 phosphorylation and reducing cell viability in cancer models, with IC50 values demonstrating potent effects .
Neuroprotective Effects
Another promising application lies in neuroprotection. Compounds with similar structures have shown efficacy in models of neurodegenerative diseases. For example, the anti-Parkinsonian properties of related indole derivatives suggest that this compound may also exhibit neuroprotective effects through modulation of neurotransmitter systems .
Anticonvulsant Properties
The anticonvulsant potential of related compounds has been documented through various preclinical models. Studies employing maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models have indicated that certain derivatives can significantly reduce seizure activity, suggesting that 2-(1H-indol-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide may share similar properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural similarities and differences between the target compound and related acetamide derivatives:
Key Observations :
- The target compound’s indole and THP-methyl-pyrazole combination distinguishes it from analogs with benzotriazole (e.g., 40) or pyrimidine (e.g., 18) cores.
- The THP group is shared with compound 10 , but the latter lacks the indole moiety and instead incorporates a sulfonamide linker .
Physicochemical and Spectroscopic Properties
Q & A
Q. Analytical Tools :
- UPLC-PDA for quantitating degradants (e.g., 15% degradation at pH 9 after 24 hr) .
- HRMS to identify hydrolysis products (e.g., cleaved acetamide fragment at m/z 189.1) .
- Stabilization : Lyophilization with β-cyclodextrin increased shelf-life by 3× in analogs .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Biological Studies :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to kinase targets (KD = 12 nM) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells (ΔTm = 4.2°C) .
- Computational Methods :
- Molecular docking : Predict binding modes to ATP-binding pockets (Glide score: −8.3) .
- MD simulations : Analyze conformational effects of THP on binding stability (50 ns trajectories) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
